



PNB-001 safety pharmacology and toxicology profile

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Compound of Interest		
Compound Name:	PNB-001	
Cat. No.:	B8263531	Get Quote

PNB-001 Technical Support Center

This resource provides researchers, scientists, and drug development professionals with essential information regarding the safety pharmacology and toxicology profile of **PNB-001** (also known as Baladol® or GPP-Balacovin).

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of PNB-001 based on non-clinical studies?

A: Non-clinical studies in rats and dogs have demonstrated a favorable and high level of safety for **PNB-001**.[1] Key findings from toxicology and safety pharmacology studies indicate that the compound is well-tolerated, with doses selected for these studies being 50 to 100 times higher than the efficacy dose.[2] These studies were conducted under Good Laboratory Practice (GLP) conditions in accordance with ICH guidelines.[2]

Q2: What is the acute toxicity of **PNB-001** in animals?

A: In Sprague Dawley (SD) rats, the Maximum Tolerated Dose (MTD) for both sexes was found to be 2000 mg/kg body weight when administered orally. The LD50 was determined to be greater than 2000 mg/kg/day.[1]

Q3: Has **PNB-001** shown any genotoxicity or mutagenicity?



A: No, **PNB-001** has not shown evidence of genotoxicity. Genetic toxicity studies, including in vitro and in vivo chromosomal aberration assays, indicated that **PNB-001** did not induce any mutations or chromosomal rearrangements.[1] These tests were conducted at concentrations up to 2500 μ g/plate and 250 μ g/ml, respectively.

Q4: What are the findings from repeat-dose toxicology studies?

A: In a 28-day oral administration study in SD rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 300 mg/kg/day. Throughout this study, there were no treatment-related clinical signs, mortalities, or changes in body weight, feed intake, hematology, clinical chemistry, or urine parameters up to the 300 mg/kg dose. Similarly, a 28-day toxicity study in dogs showed no treatment-related mortality or other adverse effects at doses up to 200 mg/kg.

Q5: What is known about the safety pharmacology of **PNB-001**?

A: Safety pharmacology studies covering cardiac, renal, respiratory, and neurological systems have demonstrated a high level of safety. Studies conducted at a dose of 80 mg/kg showed no adverse events.

Q6: Does PNB-001 interact with Cytochrome P450 (CYP) enzymes?

A: **PNB-001** has a low potential for drug-drug interactions mediated by CYP enzymes. In vitro studies showed that it did not inhibit major CYP enzymes such as Cyp3A4, Cyp2C9, and Cyp1A2 up to a concentration of 10 μ M, and Cyp2C19 up to 3 μ M.

Troubleshooting Guide

Issue: Unexpected inflammatory response observed in an animal model.

- Possible Cause: PNB-001 is a Cholecystokinin (CCK) receptor antagonist and has
 demonstrated potent anti-inflammatory properties. An unexpected inflammatory response
 could be related to the specific animal model, the vehicle used for administration, or other
 experimental variables.
- Recommendation:
 - Review the experimental protocol to ensure correct dosing and administration.



- Verify the purity and stability of the PNB-001 compound.
- Consider the pro-inflammatory stimulus used in your model. PNB-001 has been shown to be effective in an indomethacin-induced inflammatory bowel disease (IBD) model and an LPS-induced lung inflammation model.
- Ensure the vehicle control group is behaving as expected.

Issue: Inconsistent pharmacokinetic (PK) results.

- Possible Cause: Pharmacokinetic parameters of PNB-001 can be influenced by factors such as food intake. A clinical study in humans found that a high-fat meal increased Cmax and AUC approximately 5-fold and 4-fold, respectively. Dose proportionality has also been noted to be non-linear over a wide dose range.
- Recommendation:
 - Standardize feeding conditions for all experimental animals. Note that PNB-001 has a short half-life in rat liver microsomes (1.20 min).
 - Review the dose levels being used. In rats, Tmax was observed at 0.5 hours for both males and females across doses of 75, 150, and 300 mg/kg.
 - Ensure the bioanalytical method is validated and sensitive enough to detect the expected concentrations.

Quantitative Data Summary

Table 1: Key Non-Clinical Toxicology & Safety Values for PNB-001



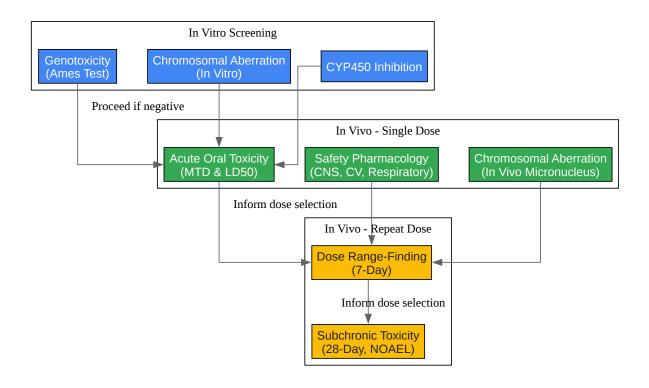
Parameter	Species	Value	Study Type
LD50	Rat (SD)	>2000 mg/kg/day	Acute Oral Toxicity
MTD	Rat (SD)	2000 mg/kg	Acute Oral Toxicity
NOAEL	Rat (SD)	300 mg/kg/day	28-Day Repeat Dose
NOAEL	Dog	200 mg/kg/day	28-Day Repeat Dose
Genotoxicity	In vitro	Non-mutagenic up to 2500 μ g/plate	Ames Test
Chromosomal Aberration	In vitro/In vivo	No aberrations up to 250 μg/ml	Cytotoxicity Assay
CYP Inhibition	In vitro	No inhibition up to 10 μΜ	Enzyme Inhibition Assay
Safety Pharmacology	Rat	No adverse events at 80 mg/kg	Core Battery

Experimental Protocols & Workflows

General Workflow for Non-Clinical Safety Assessment of PNB-001

This diagram illustrates the logical progression of non-clinical safety studies typically performed for a new chemical entity like **PNB-001**, from initial in vitro screening to in vivo repeat-dose studies.





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Caption: Logical workflow for non-clinical safety and toxicology evaluation of PNB-001.

Methodology: 28-Day Repeat-Dose Oral Toxicity Study in Rats

- Test System: Sprague Dawley (SD) rats.
- Groups: Multiple groups of male and female rats receiving **PNB-001** at various dose levels (e.g., 75, 150, and 300 mg/kg) and a control group receiving the vehicle.
- Administration: Daily oral gavage for 28 consecutive days.



- Parameters Monitored:
 - Clinical Observations: Daily checks for mortality and signs of toxicity.
 - Body Weight: Measured weekly.
 - Food Consumption: Measured weekly.
 - Hematology & Clinical Chemistry: Blood samples collected at termination to assess parameters including coagulation and urine analysis.
 - Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and tissues are collected for gross and histopathological examination.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), which was found to be 300 mg/kg/day in this study.

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